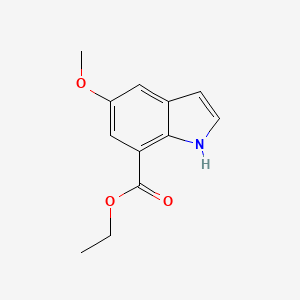

ethyl 5-methoxy-1H-indole-7-carboxylate

Description

Significance of Indole (B1671886) Carboxylates in Chemical Research

Indole carboxylates, as a class, are of paramount importance in the field of medicinal chemistry. The indole nucleus itself is a privileged structure, meaning it is a common motif in molecules that exhibit a wide range of biological activities. mdpi.comresearchgate.net The addition of a carboxylate group provides a crucial handle for further chemical modifications, allowing for the synthesis of diverse libraries of compounds for drug discovery programs.

These compounds have been investigated for a variety of therapeutic applications, including as anti-cancer, anti-inflammatory, and antimicrobial agents. chim.itnih.govresearchgate.net For instance, derivatives of indole-2-carboxylic acid have been explored as inhibitors of enzymes like HIV-1 integrase, while 5-hydroxyindole-3-carboxylate derivatives have shown promise as inhibitors of human 5-lipoxygenase, an enzyme implicated in inflammatory diseases. nih.gov The position and nature of the substituents on the indole ring play a critical role in determining the biological activity and selectivity of these compounds. researchgate.net

Overview of Structural Features and Derivatives

The structure of ethyl 5-methoxy-1H-indole-7-carboxylate combines several key features that contribute to its chemical reactivity and potential applications. The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The methoxy (B1213986) group at the 5-position further activates the benzene (B151609) portion of the indole ring towards such reactions. The ethyl carboxylate at the 7-position can undergo various transformations, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction to an alcohol, providing a gateway to a wide array of derivatives.

The synthesis of substituted indoles can be achieved through various established methods, including the Fischer, Bischler, and Hemetsberger indole syntheses. nih.gov The specific synthesis of this compound would likely involve the construction of a suitably substituted phenylhydrazine (B124118) followed by cyclization, or the modification of a pre-existing indole scaffold.

Derivatives of this core structure are numerous and have been explored in various research contexts. For example, related 5-methoxyindole (B15748) derivatives have been investigated for their anti-proliferative activities. The strategic placement of substituents allows for the fine-tuning of the molecule's electronic and steric properties, which in turn can influence its interaction with biological targets.

Table 1: Physicochemical Properties of a Representative Indole Carboxylate

| Property | Value |

| Molecular Formula | C12H13NO3 |

| Molecular Weight | 219.24 g/mol |

| Appearance | Yellow solid |

| Melting Point | 154-157 °C |

| Boiling Point | 380.2 °C at 760 mmHg |

| Density | 1.216 g/cm³ |

| Note: Data for the closely related isomer, ethyl 5-methoxy-1H-indole-2-carboxylate, as specific data for the 7-carboxylate is not readily available. |

Scope and Academic Relevance of the Research Outline

The academic relevance of studying this compound and its derivatives lies in its potential to contribute to the development of novel therapeutic agents and functional materials. The exploration of its synthesis and reactivity expands the toolbox of synthetic chemists, enabling the creation of new molecular architectures.

Research in this area is often interdisciplinary, bridging organic synthesis, medicinal chemistry, and chemical biology. The investigation of structure-activity relationships (SAR) of its derivatives provides valuable insights into the molecular interactions that govern biological processes. While direct research on this compound may be limited, the broader study of methoxy-substituted indole carboxylates continues to be an active and fruitful area of academic and industrial research, with new findings regularly published in peer-reviewed journals. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C12H13NO3 |

|---|---|

Molecular Weight |

219.24 g/mol |

IUPAC Name |

ethyl 5-methoxy-1H-indole-7-carboxylate |

InChI |

InChI=1S/C12H13NO3/c1-3-16-12(14)10-7-9(15-2)6-8-4-5-13-11(8)10/h4-7,13H,3H2,1-2H3 |

InChI Key |

FURZIEDHECYMTM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C2C(=CC(=C1)OC)C=CN2 |

Origin of Product |

United States |

Synthetic Methodologies for Indole Carboxylate Esters

Classical Approaches for Indole (B1671886) Ring Formation

The traditional methods for indole synthesis have remained relevant for over a century, offering robust and scalable routes to a wide variety of indole derivatives. The Fischer and Reissert indole syntheses are two of the most prominent classical methods that can be adapted for the preparation of substituted indole carboxylates.

Fischer Indole Synthesis Adaptations

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a versatile and widely used method for preparing indoles. chemicalbook.comwikipedia.orgthermofisher.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of a substituted phenylhydrazine (B124118) with an aldehyde or ketone. chemicalbook.com The general mechanism proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. chemicalbook.comwikipedia.org Subsequent protonation and a researchgate.netresearchgate.net-sigmatropic rearrangement lead to a di-imine intermediate, which, after elimination of ammonia (B1221849) and aromatization, yields the indole core. chemicalbook.comwikipedia.org

For the synthesis of a 5-methoxy-1H-indole-7-carboxylate, a potential starting material would be a (2-carboxy-4-methoxyphenyl)hydrazine derivative. However, the regioselectivity of the Fischer indole synthesis can be a significant challenge, especially with substituted phenylhydrazines. The position of the substituent on the phenyl ring can influence the direction of the cyclization. For instance, in the synthesis of ethyl 7-methoxyindole-2-carboxylate, the Fischer indole synthesis of ethyl pyruvate (B1213749) 2-methoxyphenylhydrazone can lead to an abnormal product, ethyl 6-chloroindole-2-carboxylate, as the major product under certain conditions. This highlights the need for careful optimization of reaction conditions and the potential for unexpected side reactions.

A plausible adaptation for the synthesis of the target molecule's core would involve the reaction of a suitably substituted phenylhydrazine with a pyruvate derivative. The choice of acid catalyst, which can range from Brønsted acids like hydrochloric acid and sulfuric acid to Lewis acids such as zinc chloride, is crucial for the reaction's success and regioselectivity. chemicalbook.comwikipedia.org

Table 1: Key Features of the Fischer Indole Synthesis

| Feature | Description |

| Reactants | Substituted phenylhydrazine and an aldehyde or ketone. chemicalbook.com |

| Catalyst | Brønsted or Lewis acids (e.g., HCl, H₂SO₄, ZnCl₂). wikipedia.org |

| Key Intermediate | Phenylhydrazone which isomerizes to an enamine. chemicalbook.com |

| Mechanism | Involves a researchgate.netresearchgate.net-sigmatropic rearrangement. wikipedia.org |

| Challenges | Regioselectivity with unsymmetrical ketones and substituted phenylhydrazines. |

Reissert Indole Synthesis and Modifications

The Reissert indole synthesis provides another classical route to indoles, particularly those bearing a carboxylic acid group at the 2-position. researchgate.netwikipedia.org The standard Reissert reaction involves the condensation of an o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a strong base, such as potassium ethoxide, to form an ethyl o-nitrophenylpyruvate. researchgate.netwikipedia.org This intermediate is then subjected to reductive cyclization, typically using zinc in acetic acid, to yield the indole-2-carboxylic acid. researchgate.netwikipedia.org

To apply this methodology for the synthesis of a 5-methoxy-1H-indole-7-carboxylate, a starting material such as 2-methyl-4-methoxy-1-nitrobenzene would be required. The initial condensation with diethyl oxalate would yield the corresponding phenylpyruvate derivative. Subsequent reduction of the nitro group to an amine, followed by intramolecular cyclization, would lead to the formation of the indole ring. The choice of reducing agent is critical; while zinc and acetic acid are commonly used, other systems like ferrous sulfate (B86663) and ammonia have also been employed. researchgate.netresearchgate.net

A modification of the Reissert synthesis, known as the Butin modification, involves an intramolecular reaction where a furan (B31954) ring-opening provides the necessary carbonyl group for the cyclization to form the indole. wikipedia.org While this modification expands the scope of the Reissert synthesis, its direct applicability to the synthesis of the target molecule would depend on the availability of the appropriate furan-substituted precursor.

Modern Catalytic Strategies

In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the synthesis and functionalization of indoles, offering high efficiency, selectivity, and functional group tolerance. Palladium and iridium catalysts, in particular, have been extensively explored for the construction of complex indole structures.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of arylated and heteroarylated compounds, and indoles are no exception. These methods can be employed for both the construction of the indole ring itself and for the direct functionalization of a pre-existing indole core. For the synthesis of ethyl 5-methoxy-1H-indole-7-carboxylate, a key step could involve the palladium-catalyzed C-H carboxylation of a 5-methoxyindole (B15748) derivative.

Direct C-H functionalization at the C7 position of indoles is challenging due to the inherent reactivity of the C2 and C3 positions. rsc.org However, the use of a directing group on the indole nitrogen can overcome this challenge by positioning the catalyst in proximity to the C7-H bond. rsc.org While specific examples for the direct C7-carboxylation of 5-methoxyindole are not abundant in the literature, the general principle has been demonstrated for other indole derivatives. These reactions often involve a palladium catalyst, an oxidant, and a source of the carboxylate group.

Alternatively, a palladium-catalyzed cross-coupling reaction could be employed to construct the indole ring from a pre-functionalized benzene (B151609) derivative. For instance, a suitably substituted o-haloaniline could be coupled with an alkyne bearing the desired carboxylate functionality.

Iridium-Catalyzed Dehydrogenative Coupling

Iridium catalysts have shown remarkable activity in C-H activation and functionalization reactions. nih.govnih.gov Similar to palladium catalysis, iridium-catalyzed reactions can be directed to the C7 position of an indole by employing a directing group on the indole nitrogen. nih.govnih.gov A common strategy involves the iridium-catalyzed borylation of the C7-H bond, which introduces a boronic ester group at this position. This boronic ester can then be subjected to a variety of subsequent transformations, including carboxylation, to install the desired functional group.

The directing group plays a crucial role in these reactions, influencing both the regioselectivity and the efficiency of the C-H activation step. The choice of ligand for the iridium catalyst is also critical for achieving high yields and selectivity. While this approach offers a powerful and versatile method for accessing C7-functionalized indoles, it requires a multi-step sequence involving the introduction and potential removal of the directing group.

Esterification and Functional Group Introduction at Carboxylate Position

The final step in the synthesis of this compound is the esterification of the corresponding carboxylic acid. The most common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an excess of ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. google.commdpi.com This is an equilibrium-driven reaction, and the use of a large excess of the alcohol helps to drive the reaction to completion. google.com

However, the esterification of indole-7-carboxylic acids can be challenging due to steric hindrance around the carboxylic acid group. google.commdpi.com In such cases, alternative esterification methods may be required. One such method is the use of a coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC), in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org This method, known as the Steglich esterification, is often effective for the esterification of sterically hindered carboxylic acids and can be carried out under milder conditions than the Fischer esterification. organic-chemistry.org Another approach involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride, which can then be reacted with ethanol to form the ester. mdpi.com

Table 2: Comparison of Esterification Methods

| Method | Reagents | Advantages | Disadvantages |

| Fischer Esterification | Carboxylic acid, excess alcohol, acid catalyst (e.g., H₂SO₄) google.com | Simple, uses inexpensive reagents. | Reversible, may require harsh conditions. google.com |

| Steglich Esterification | Carboxylic acid, alcohol, DCC, DMAP organic-chemistry.org | Mild conditions, effective for sterically hindered acids. | DCC byproduct can be difficult to remove. |

| Acid Chloride Formation | Carboxylic acid, thionyl chloride or oxalyl chloride, followed by alcohol mdpi.com | High yielding, irreversible. | Requires an extra step to form the acid chloride. |

Protecting Group Strategies for Indole Nitrogen (N1)

The indole nitrogen (N1) often requires protection during synthetic sequences to prevent unwanted side reactions and to direct reactions to other positions of the indole ring. mdpi.org The choice of a suitable protecting group is crucial and depends on its stability under various reaction conditions and the ease of its removal.

Commonly employed protecting groups for the indole nitrogen include arylsulfonyl derivatives (e.g., tosyl), carbamates (e.g., Boc), and various alkyl groups. mdpi.org For instance, the 2-phenylsulfonylethyl group has been demonstrated as a useful protecting group that can be readily cleaved under basic conditions. researchgate.net Another strategy involves the use of the p-methoxybenzyl group, which can be removed using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or trifluoroacetic acid. tib.eu

The pivaloyl group offers a unique approach as it can protect both the N1 and C2 positions of the indole due to steric hindrance, which can be advantageous in directing reactions to other sites. mdpi.org However, its removal can be challenging. mdpi.org The allyloxycarbonyl (Aloc) group has also been explored and is suitable for orthogonal protection strategies, particularly in solid-phase peptide synthesis where it can prevent side reactions on the indole ring of tryptophan. nih.gov

Regioselective Synthesis of Methoxy-substituted Indole Carboxylates

The regioselective introduction of substituents onto the indole core is a key challenge in the synthesis of specifically substituted indole derivatives. Methoxy-substituted indoles, in particular, are of interest due to their enhanced reactivity and presence in numerous natural products. chim.it

Several classical indole syntheses, such as the Fischer, Bischler, and Hemetsberger methods, are commonly used for the preparation of methoxy-activated indoles. chim.it The Hemetsberger–Knittel indole synthesis, for example, can be employed to produce indole-2-carboxylates. acs.org This method involves the Knoevenagel condensation of a substituted benzaldehyde (B42025) with methyl 2-azidoacetate, followed by thermolysis and electrophilic cyclization. acs.org The substitution pattern on the starting benzaldehyde dictates the position of the methoxy (B1213986) group on the resulting indole ring.

For instance, the cyclization of a substituted methyl-2-azidocinnamate can lead to a mixture of regioisomers. acs.org The regioselectivity of such reactions is influenced by the electronic and steric effects of the substituents on the aromatic ring. Transition-metal-catalyzed C-H activation and functionalization have emerged as powerful tools for the regioselective synthesis of indoles, offering alternative routes to specifically substituted products. thieme-connect.com These modern methods can provide access to substitution patterns that are difficult to achieve through classical approaches.

A study on the synthesis of substituted carbazoles, which can be derived from indoles, highlights a metal-free [2 + 2 + 2] annulation strategy that demonstrates high regioselectivity. organic-chemistry.org Such innovative approaches are continuously expanding the toolbox for the synthesis of complex heterocyclic systems.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is paramount to maximizing the yield and purity of the desired indole carboxylate ester. Factors such as reaction temperature, stoichiometry of reactants, concentration, and choice of catalyst can significantly impact the outcome of a synthetic step. acs.org

In the Hemetsberger–Knittel synthesis of indole-2-carboxylates, for example, both the Knoevenagel condensation and the subsequent thermolytic cyclization steps are sensitive to reaction conditions. acs.org Careful optimization of these parameters is necessary to achieve good yields of the desired indole-2-carboxylate (B1230498). acs.org

The development of efficient catalytic systems is another key aspect of optimizing indole synthesis. For instance, a rhodium(III)-catalyzed coupling of N-methoxy-1H-indole-1-carboxamides with aryl boronic acids has been reported to be mild and efficient for producing diverse products. acs.org Similarly, zinc-catalyzed diastereoselective hydrosilylation of N-(tert-butylsulfinyl)imines has been developed as an efficient reduction method that avoids the use of noble metals. researchgate.net

Furthermore, the choice of solvent and the use of additives can play a crucial role. In some cases, metal-free reaction conditions are being developed to provide more sustainable and cost-effective synthetic routes. organic-chemistry.org The systematic study and optimization of each reaction step are essential for the successful and scalable synthesis of this compound and other complex indole derivatives.

Below is an interactive table summarizing various protecting groups for the indole nitrogen, including their removal conditions.

| Protecting Group | Abbreviation | Removal Conditions |

| Tosyl | Ts | Strong base (e.g., NaOH, KOH) |

| tert-Butoxycarbonyl | Boc | Acid (e.g., TFA, HCl) |

| 2-Phenylsulfonylethyl | - | Base researchgate.net |

| p-Methoxybenzyl | PMB | Oxidizing agents (e.g., DDQ), Acid (e.g., TFA) tib.eu |

| Pivaloyl | Piv | Strong base (e.g., LDA) mdpi.org |

| Allyloxycarbonyl | Aloc | Pd(0) catalyst nih.gov |

Chemical Reactivity and Derivatization of Indole Carboxylate Esters

Electrophilic Substitution Reactions on the Indole (B1671886) Core

The indole ring is inherently susceptible to electrophilic attack, with the C3 position being the most reactive site. However, the presence of substituents, such as the ester at C7 and the methoxy (B1213986) group at C5, significantly influences the regioselectivity of these reactions. The electron-donating methoxy group activates the benzene (B151609) portion of the indole, while the C2- and C7-substituents can sterically and electronically direct incoming electrophiles.

Halogenation Reactions (e.g., C3, C5, C7 positions)

Halogenation provides a direct route to functionalized indoles. The position of halogenation on the indole ring can be controlled by the choice of reagents and the existing substitution pattern.

For instance, direct iodination of an indole-2-carboxylate (B1230498) at the C7 position has been achieved. The synthesis of ethyl 4-(benzyloxy)-7-iodo-1H-indole-2-carboxylate was accomplished by treating ethyl 4-(benzyloxy)-1H-indole-2-carboxylate with iodine monochloride (ICl) in acetic acid at room temperature. nih.gov Similarly, ethyl 7-bromoindole-2-carboxylate can be prepared via thermolysis of the corresponding azide (B81097) precursor. nih.gov While the C3 position is generally the most nucleophilic, the presence of substituents at C2 and on the benzene ring can direct halogenation to other positions. In some cases, abnormal reactions can occur; for example, the Fischer indole synthesis of ethyl pyruvate (B1213749) 2-methoxyphenylhydrazone with HCl/EtOH yielded ethyl 6-chloroindole-2-carboxylate as an unexpected major product. nih.gov

| Substrate | Reagent | Position of Halogenation | Product | Reference |

|---|---|---|---|---|

| Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate | Iodine monochloride (ICl) in acetic acid | C7 | Ethyl 4-(benzyloxy)-7-iodo-1H-indole-2-carboxylate | nih.gov |

| Ethyl pyruvate 2-methoxyphenylhydrazone (via Fischer Indole Synthesis) | HCl/EtOH | C6 | Ethyl 6-chloroindole-2-carboxylate | nih.gov |

Acylation and Alkylation Reactions (e.g., C3 position)

The C3 position of indole-2-carboxylate esters, despite the deactivating effect of the C2-carbonyl group, can undergo acylation and alkylation under appropriate conditions.

A general method for the C3-acylation of ethyl indole-2-carboxylates involves using a carboxylic acid in the presence of trifluoroacetic anhydride (B1165640) and phosphoric acid in acetonitrile. clockss.org This method has been successfully applied to various aliphatic and aromatic carboxylic acids, with yields depending on the specific substrates used. For example, the reaction of ethyl 5-methoxy-1H-indole-2-carboxylate with n-propionic acid under these conditions provides the 3-acyl-indole derivative. clockss.org

Alkylation at the C3 position is also a key transformation. Friedel–Crafts-type hydroxyalkylation of 5-methoxyindole (B15748) with trifluoromethyl ketones can be catalyzed by an organic base to yield C3-substituted (1H-indol-3-yl)methanol derivatives. d-nb.info While N-alkylation is a common reaction for indoles, requiring bases like aqueous KOH or NaH, C-alkylation typically requires activation of the C3 position or specific catalytic systems. mdpi.comnih.gov

| Reaction Type | Substrate | Reagent(s) | Position | Product Type | Reference |

|---|---|---|---|---|---|

| Acylation | Ethyl 5-methoxy-1H-indole-2-carboxylate | n-Propionic acid, trifluoroacetic anhydride, phosphoric acid | C3 | 3-Acylindole | clockss.org |

| Hydroxyalkylation | 5-Methoxyindole | 2,2,2-Trifluoroacetophenone, TMG (organic base) | C3 | Trifluoromethyl(indolyl)phenylmethanol | d-nb.info |

| N-Alkylation | Ethyl 1H-indole-2-carboxylate | Allyl bromide, aq. KOH, acetone | N1 | Ethyl 1-allyl-1H-indole-2-carboxylate | mdpi.com |

Nitration and Other Electrophilic Functionalizations

Nitration of the indole core is highly sensitive to the directing effects of existing substituents. For 5-methoxyindoles, the powerful electron-donating methoxy group at C5 strongly influences the position of nitration.

Direct nitration of 5-methoxyindole with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at low temperatures (0°C to 5°C) results in electrophilic substitution primarily at the C7 position, yielding 5-methoxy-7-nitro-1H-indole. The methoxy group activates the benzene ring, and its resonance and inductive effects direct the incoming nitronium ion (NO₂⁺) to C7. Performing the reaction without N-protection can lead to a C3-nitrated byproduct, necessitating chromatographic separation.

Transformations of the Ester Moiety

The ethyl carboxylate group at the C7 position is a versatile handle for further molecular modification, primarily through hydrolysis to the corresponding carboxylic acid or reduction to a primary alcohol.

Hydrolysis to Carboxylic Acids

The conversion of the ethyl ester to a carboxylic acid is a fundamental transformation, often achieved through base-catalyzed hydrolysis. Alkaline hydrolysis of ethyl indole-2-carboxylate using reagents like potassium hydroxide (B78521) (KOH) in an aqueous or alcoholic solvent effectively yields the corresponding indole-2-carboxylic acid. mdpi.comorgsyn.org This reaction is a key step in the synthesis of many indole-based pharmaceutical intermediates. researchgate.netmdpi.com For example, a process for preparing 5-methoxy-1H-indole-2-carboxylic acid from its ester has been developed, highlighting the industrial importance of this reaction. researchgate.net In some cases, hydrolysis can occur as a side reaction during other base-catalyzed transformations, such as N-alkylation, if conditions are not carefully controlled. mdpi.com

| Substrate | Reagent(s) | Product | Reference |

|---|---|---|---|

| Ethyl 1H-indole-2-carboxylate | Aqueous KOH | 1H-Indole-2-carboxylic acid | mdpi.comorgsyn.org |

| Ethyl 5-methoxy-1H-indole-2-carboxylate | Base-catalyzed hydrolysis | 5-Methoxy-1H-indole-2-carboxylic acid | researchgate.net |

Reduction to Alcohols

The ester group can be reduced to a primary alcohol, providing another important synthetic intermediate, the (indolyl)methanol. Strong reducing agents are typically required for this transformation.

Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for the reduction of esters to alcohols. nih.govorganic-chemistry.org The reaction is typically carried out in an anhydrous ether solvent like THF or diethyl ether. Other reducing systems, such as sodium borohydride (B1222165) (NaBH₄) in combination with activating agents or catalytic hydrosilylation, can also be employed for the chemoselective reduction of esters. organic-chemistry.org For example, the reduction of an indole-2-carboxylate ester would yield the corresponding (indol-2-yl)methanol, a valuable building block in medicinal chemistry.

| Substrate Type | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Indole carboxylate ester | Lithium aluminum hydride (LiAlH₄) | (Indolyl)methanol | nih.govorganic-chemistry.org |

| Carboxylic esters | NaBH₄ / Cobalt(II) chloride | Alcohol | organic-chemistry.org |

| Carboxylic esters | Hydrosilanes / Manganese catalyst | Alcohol | organic-chemistry.org |

Transesterification and Amidation Reactions

The ethyl ester group at the C7 position is amenable to classic ester transformations, including transesterification and amidation, which are pivotal for modifying the compound's properties and for synthesizing new derivatives.

Transesterification involves the exchange of the ethyl group of the ester with another alkyl group from an alcohol. This reaction is typically catalyzed by an acid or a base. For instance, treatment of an ethyl indole-2-carboxylate with sodium methoxide (B1231860) in methanol (B129727) has been shown to result in the corresponding methyl ester. mdpi.comresearchgate.net A similar outcome would be expected for ethyl 5-methoxy-1H-indole-7-carboxylate, providing a straightforward method to access other alkyl esters.

Amidation is the conversion of the ester into an amide. This can be achieved through several synthetic routes. A direct approach involves the reaction of the ester with an amine, which can be facilitated by catalysts such as iron(III) acetylacetonate (B107027) under aerobic conditions. rsc.org A more common, two-step procedure involves the initial hydrolysis of the ethyl ester to the corresponding carboxylic acid (5-methoxy-1H-indole-7-carboxylic acid). This intermediate can then be coupled with a desired amine using standard peptide coupling reagents to form the amide bond. nih.govtandfonline.com

Table 1: Representative Amidation Coupling Conditions

| Coupling Reagent | Base | Solvent | Reaction Conditions | Reference |

|---|---|---|---|---|

| BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) | DIPEA (N,N-Diisopropylethylamine) | DCM (Dichloromethane) | Room temperature, overnight | tandfonline.com |

| EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) / HOBt (Hydroxybenzotriazole) | DIPEA | DMF (N,N-Dimethylformamide) | Not specified | nih.gov |

Hydrazinolysis, a specific form of amidation, of ethyl indol-2-carboxylate with hydrazine (B178648) hydrate (B1144303) yields the corresponding carbohydrazide. mdpi.comresearchgate.net This intermediate is a versatile building block that can be further reacted with aldehydes and ketones to produce hydrazones.

N-Functionalization Strategies (N1 Position)

The nitrogen atom at the N1 position of the indole ring is a key site for functionalization, allowing for the introduction of various alkyl, acyl, and protecting groups that can significantly influence the molecule's chemical and biological properties.

N-Alkylation and N-Acylation

N-Alkylation of the indole nitrogen typically requires deprotonation with a base to form the indolide anion, which then acts as a nucleophile. For related ethyl indole-2-carboxylates, N-alkylation has been successfully carried out using alkyl halides in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF. mdpi.com This method provides a general pathway to a variety of N-substituted indole derivatives.

N-Acylation introduces an acyl group onto the indole nitrogen. This transformation can be achieved using several methods. The traditional approach involves the reaction of the indole with a reactive acylating agent like an acyl chloride in the presence of a base. tandfonline.com Alternatively, direct coupling with a carboxylic acid can be performed using coupling agents. A highly chemoselective N-acylation of indoles has also been reported using thioesters as a stable acyl source in the presence of cesium carbonate. semanticscholar.org

Table 2: Conditions for N-Functionalization of Indole Esters

| Reaction Type | Reagent(s) | Base/Catalyst | Solvent | Conditions | Reference(s) |

|---|---|---|---|---|---|

| N-Alkylation | Alkyl Halide | K₂CO₃, NaI | DMF | 50 °C, 24 h | mdpi.com |

| N-Acylation | Acyl Chloride | AlCl₃ | 1,2-Dichloroethane | Reflux, 2-3 h | Not specified in snippet |

| N-Acylation | Thioester | Cs₂CO₃ | Xylene | 140 °C, 12 h | semanticscholar.org |

Formation of N-Protected Derivatives

To prevent unwanted side reactions at the indole nitrogen during subsequent synthetic steps, it is often necessary to introduce a protecting group. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the indole nitrogen due to its stability under various conditions and its ease of removal. The introduction of the Boc group onto ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate has been accomplished using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) and sodium hydride (NaH) in DMF. tandfonline.com After the desired transformations on other parts of the molecule are complete, the Boc group can be cleaved under acidic conditions, for example, with trifluoroacetic acid (TFA). nih.gov

Carbonyl Reactivity and Condensation Reactions

The ethyl carboxylate group at C7, in addition to undergoing substitution reactions like transesterification and amidation, possesses a carbonyl carbon that is electrophilic and can be attacked by nucleophiles. Furthermore, the α-protons on the ethyl group are weakly acidic and can be removed by a strong base to form an enolate, which can then participate in condensation reactions.

A key reaction involving ester enolates is the Claisen condensation , where two ester molecules react to form a β-keto ester. orgsyn.org An intramolecular version of this reaction is the Dieckmann condensation , which is used to form five- or six-membered rings from diesters. organic-chemistry.orgorgoreview.comlibretexts.orgmasterorganicchemistry.comlibretexts.org For a molecule like this compound to undergo a Dieckmann condensation, a second ester functionality would need to be present in the molecule, for instance, attached via a carbon chain to the indole nitrogen. Deprotonation of an α-carbon on one of the ester chains would generate an enolate, which could then attack the carbonyl of the other ester, leading to a new fused ring system after cyclization and elimination of an alkoxide. This strategy is a powerful tool for the construction of complex polycyclic structures. The product of a Dieckmann cyclization, a cyclic β-keto ester, can be further modified through reactions like alkylation and decarboxylation. libretexts.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

A ¹H NMR spectrum would provide crucial information about the electronic environment of each proton in the molecule. The expected signals would include those for the ethyl group (a quartet and a triplet), the methoxy (B1213986) group (a singlet), the indole (B1671886) N-H proton (a broad singlet), and the aromatic protons on the indole ring. The chemical shifts (δ) and coupling constants (J) between adjacent protons would allow for the precise assignment of each signal to a specific proton, confirming the substitution pattern.

A ¹³C NMR spectrum would identify all unique carbon atoms in the molecule. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) would further differentiate between CH, CH₂, and CH₃ groups, complementing the ¹H NMR data. The chemical shifts of the carbonyl carbon of the ester and the carbons attached to the methoxy group and the indole nitrogen would be particularly diagnostic.

2D NMR techniques are indispensable for unambiguously assigning all proton and carbon signals, especially for complex molecules.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling correlations, confirming the connectivity of protons within the ethyl group and the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. This would definitively link the ethyl group to the carboxylate at position 7 and the methoxy group to position 5.

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For ethyl 5-methoxy-1H-indole-7-carboxylate, key vibrational bands would be expected for the N-H stretch of the indole, C-H stretches (aromatic and aliphatic), the C=O stretch of the ester, C-O stretches associated with the ester and methoxy groups, and C=C stretches of the aromatic ring.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would provide an extremely accurate measurement of the molecule's mass-to-charge ratio. This allows for the determination of the elemental formula with high confidence, distinguishing it from other compounds with the same nominal mass.

X-ray Crystallography for Solid-State Structure Determination

If a suitable single crystal of the compound could be grown, X-ray crystallography would provide the ultimate proof of its three-dimensional structure. This technique would determine the precise bond lengths, bond angles, and the spatial arrangement of the atoms in the crystal lattice, offering unequivocal confirmation of its constitution and conformation in the solid state. While crystallographic data for the closely related 5-methoxy-1H-indole-2-carboxylic acid exists nih.govrsc.orgmdpi.comnih.govnih.gov, it cannot be directly extrapolated to the title compound due to the different substitution pattern and the presence of the ethyl ester group.

Analysis of Molecular Conformation and Intermolecular Interactions (Exemplified by 5-methoxy-1H-indole-2-carboxylic acid)

Studies on 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) have utilized X-ray diffraction and infrared spectroscopy to detail its molecular structure and the non-covalent interactions that govern its assembly in the solid state. abovchem.commdpi.comnih.gov In one of its polymorphic forms, MI2CA molecules form cyclic dimers through robust O-H⋯O hydrogen bonds between the carboxylic acid groups. abovchem.comnih.gov

Polymorphism Studies and Crystal Packing Analysis (Exemplified by 5-methoxy-1H-indole-2-carboxylic acid)

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study for indole derivatives. At least two polymorphs of 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) have been identified and characterized. abovchem.comsemanticscholar.org

Polymorph 1 crystallizes in the monoclinic C2/c space group. abovchem.comsemanticscholar.org In this form, two independent molecules exist in the asymmetric unit, forming ribbons composed of two molecular chains connected by both O–H⋯O and N–H⋯O intermolecular hydrogen bonds. abovchem.comsemanticscholar.org

Polymorph 2 crystallizes in the monoclinic P2₁/c space group. abovchem.comnih.gov A distinguishing feature of this polymorph is the formation of cyclic dimers connected by double O−H⋯O hydrogen bonds, a motif not present in Polymorph 1. abovchem.com The crystal packing is further influenced by interactions between the indole N-H groups and the adjacent methoxy groups. abovchem.comnih.gov

The table below summarizes the crystallographic data for a polymorph of 5-methoxy-1H-indole-2-carboxylic acid , illustrating the type of data that is currently absent for this compound.

| Parameter | Crystallographic Data for 5-methoxy-1H-indole-2-carboxylic acid (Polymorph 2) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.0305(2) |

| b (Å) | 13.0346(6) |

| c (Å) | 17.2042(9) |

| **β (°) ** | 91.871(5) |

| Z | 4 |

| Data sourced from a 2024 study on a polymorph of 5-methoxy-1H-indole-2-carboxylic acid. abovchem.comnih.gov |

Computational and Theoretical Investigations

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR models are mathematical equations that relate the chemical structure of a molecule to its biological activity. chim.it For indole (B1671886) derivatives, QSAR studies have been successfully employed to elucidate the structural requirements for various biological activities, including antifungal, anticancer, and enzyme inhibitory actions. researchgate.netmdpi.comnih.gov These studies typically involve the calculation of a wide array of molecular descriptors, followed by the application of statistical methods to build a predictive model.

To build a QSAR model for ethyl 5-methoxy-1H-indole-7-carboxylate, a comprehensive set of molecular descriptors would first be calculated. These descriptors quantify different aspects of the molecular structure and can be categorized as follows:

1D Descriptors: These are the simplest descriptors and include counts of atoms and bonds, molecular weight, and elemental composition.

2D Descriptors: These are derived from the 2D representation of the molecule and describe its topology. Examples include connectivity indices, topological polar surface area (TPSA), and autocorrelation descriptors.

3D Descriptors: These descriptors are calculated from the 3D conformation of the molecule and provide information about its shape, size, and steric properties. Examples include molecular volume, surface area, and moments of inertia.

Physicochemical Descriptors: These describe the physicochemical properties of the molecule, such as lipophilicity (logP), solubility, and pKa.

Electronic Descriptors: These descriptors are derived from quantum chemical calculations and describe the electronic properties of the molecule, such as partial charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net

For this compound, these descriptors would be calculated using specialized software. A hypothetical selection of such descriptors is presented in Table 1.

| Descriptor Class | Descriptor Name | Hypothetical Value for this compound |

|---|---|---|

| 1D | Molecular Weight | 219.24 |

| 2D | Topological Polar Surface Area (TPSA) | 58.9 Ų |

| 3D | Molecular Volume | 195.3 ų |

| Physicochemical | logP | 2.1 |

| Electronic | Dipole Moment | 2.5 D |

Once the molecular descriptors for a series of indole derivatives, including this compound, have been calculated, the next step is to correlate them with their experimentally determined biological activities. This is typically achieved using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms.

For instance, a hypothetical QSAR study could be conducted on a series of indole-7-carboxylates to explore their potential as inhibitors of a specific enzyme, such as a kinase. The in vitro inhibitory activity (e.g., IC₅₀ values) of these compounds would be determined. A QSAR model could then be developed to relate the variation in inhibitory activity to the variation in the molecular descriptors.

A resulting QSAR equation might take the following form:

log(1/IC₅₀) = β₀ + β₁(Descriptor A) + β₂(Descriptor B) + ...

Where β₀, β₁, and β₂ are regression coefficients. The statistical quality of the model would be assessed using parameters like the coefficient of determination (R²), the cross-validated R² (Q²), and the standard error of prediction. A statistically robust and predictive QSAR model can then be used to estimate the biological activity of new, unsynthesized compounds.

Table 2 presents a hypothetical dataset illustrating how molecular descriptors for a series of indole-7-carboxylates could be correlated with a hypothetical in vitro biological activity.

| Compound | logP | TPSA (Ų) | Molecular Volume (ų) | Hypothetical Biological Activity (log(1/IC₅₀)) |

|---|---|---|---|---|

| Analog 1 | 1.8 | 62.1 | 189.5 | 5.2 |

| This compound | 2.1 | 58.9 | 195.3 | 5.8 |

| Analog 2 | 2.5 | 55.4 | 201.2 | 6.1 |

| Analog 3 | 1.5 | 68.3 | 185.1 | 4.9 |

Such a model would allow researchers to predict that increasing lipophilicity (logP) and molecular volume while slightly decreasing the topological polar surface area might be favorable for the hypothetical biological activity in this series of compounds. This information is invaluable for the rational design of novel and more potent therapeutic agents based on the this compound scaffold.

Applications in Advanced Organic Synthesis and Chemical Sciences

Role as a Synthetic Intermediate for Complex Indole (B1671886) Derivatives

Ethyl 5-methoxy-1H-indole-7-carboxylate serves as a foundational scaffold from which a variety of more complex indole derivatives can be prepared. Its reactivity can be directed at several positions, including the indole nitrogen, the C4 and C6 positions of the benzene (B151609) ring, and the C7-ester group.

The indole nitrogen can be readily functionalized through N-alkylation or N-arylation reactions. For instance, reacting the indole with alkyl halides in the presence of a base like potassium carbonate in DMF is a standard method for introducing alkyl substituents at the N1 position. nih.govmdpi.com This site is also amenable to the introduction of protecting groups, which can be crucial for directing subsequent reactions at other positions of the indole core.

The C7-ester is a versatile functional handle. It can undergo standard transformations of carboxylic acid derivatives, such as hydrolysis to the corresponding carboxylic acid, amidation to form carboxamides, or reduction to a primary alcohol. sketchy.com These transformations are key for building diversity and attaching other molecular fragments. For example, the synthesis of various indole-2-carboxamides has been achieved through standard peptide coupling methods, a strategy applicable to the C7-carboxylate as well. scilit.com

The benzene portion of the indole ring, activated by the C5-methoxy group, is susceptible to electrophilic substitution, although the directing effects of the existing substituents must be considered. More modern techniques, such as transition-metal-catalyzed C-H activation, offer a powerful and regioselective means to introduce new functional groups, such as aryl or alkyl chains, onto the carbocyclic ring of indole derivatives. nsf.govchemrxiv.orgmdpi.com

| Reaction Type | Target Site | Reagents & Conditions | Resulting Structure | Ref. |

| N-Alkylation | Indole N-H | Alkyl halide, K₂CO₃, NaI, DMF | 1-Alkyl-indole derivative | nih.govmdpi.com |

| Ester Hydrolysis | C7-COOEt | LiOH or NaOH, H₂O/THF | Indole-7-carboxylic acid | sketchy.com |

| Amidation | C7-COOH | Amine, Coupling agent (e.g., PyBOP) | Indole-7-carboxamide | scilit.com |

| C-H Arylation | C4 or C6-H | Aryl halide, Pd or Rh catalyst | Aryl-substituted indole derivative | nsf.govmdpi.com |

Building Block for Heterocyclic Scaffolds

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems, particularly those involving annulation across the C7 and N1 positions.

A significant application is in the construction of the pyrrolo[3,2,1-ij]quinoline skeleton, which is a core structural motif in several biologically active compounds, including analogues of the duocarmycin antitumor antibiotics. nih.gov In a key synthetic strategy, the indole nitrogen is first alkylated with a suitable group, such as an N-allyl or N-propargyl substituent. The C7 position, typically bearing a halogen (like iodine or bromine) that can be installed on a precursor molecule, is then used to generate an aryl radical. mdpi.com This radical undergoes an intramolecular cyclization, attacking the N-alkyl substituent to form a new six-membered ring fused to the indole core. nih.gov This 6-endo-trig cyclization furnishes the tricyclic pyrrolo[3,2,1-ij]quinoline framework. nih.govmdpi.com The C7-ester of the target compound can serve as a synthetic equivalent to the C7-halogen, potentially being converted to a different leaving group or participating in alternative cyclization strategies.

Beyond this specific scaffold, indole derivatives are widely used in annulation reactions to build a variety of fused systems. Methods like rhodium-catalyzed C-H acetoxylation followed by annulation can create indole-fused six-, seven-, or eight-membered N,O-heterocycles. nih.gov Palladium-catalyzed annulation of iodoindoles with internal alkynes has also been developed to synthesize benzo[a]carbazoles, demonstrating the utility of functionalized indoles in building complex polycyclic aromatic systems. nih.gov

| Fused Heterocycle | Synthetic Strategy | Key Precursor Feature | Ref. |

| Pyrrolo[3,2,1-ij]quinoline | Intramolecular radical cyclization | N-allyl/propargyl group and C7-radical precursor | nih.govmdpi.com |

| Indole-fused N,O-heterocycles | Rh-catalyzed C-H activation/annulation | N-H indole and tethered alcohol | nih.gov |

| Benzo[a]carbazole | Pd-catalyzed alkyne annulation | C-H or C-I bond at C7, internal alkyne | nih.gov |

| Indolo[1,2-b]isoquinoline | Base-promoted tandem annulation | 2-Alkynylaniline and nitroarene | acs.org |

Precursor in Natural Product Synthesis

The indole framework is a privileged scaffold in a multitude of natural products. rsc.org Specifically, 7-substituted indoles are critical intermediates in the synthesis of the duocarmycin class of antitumor antibiotics and their analogues. benthamscience.com These natural products feature a potent DNA alkylating subunit linked to a DNA binding region, which often consists of a substituted indole core. creative-biolabs.com

The synthesis of duocarmycin analogues like seco-PQC (pyrroloquinoline) derivatives relies on building the fused ring system from a 7-functionalized indole. nih.gov For example, ethyl 4-(benzyloxy)-7-iodo-1H-indole-2-carboxylate is a key intermediate that undergoes N-alkylation and subsequent radical cyclization to form the tricyclic core of duocarmycin analogues. mdpi.com The 5-methoxy group in this compound is a common feature in related natural product scaffolds, and the C7-carboxylate provides a handle for elaboration into the required linking units or other functionalities. The design and synthesis of these analogues are driven by a desire to optimize the balance between chemical stability and reactivity, which is crucial for their biological activity. nih.govnih.gov

The general importance of methoxy-activated indoles is well-established in the synthesis of a wide range of alkaloids and other complex natural products, often employing classical methods like the Fischer indole synthesis as a key step to construct the core heterocycle. chim.itrsc.org

| Natural Product / Analogue Class | Role of Indole Precursor | Key Structural Feature | Ref. |

| Duocarmycin Analogues | Forms the DNA-binding domain and tricyclic core | 7-Substituted indole for annulation | nih.gov, nih.gov |

| CC-1065 Analogues | Forms the DNA-binding domain | Substituted indole core | nih.gov, creative-biolabs.com |

| Trigonoine B | Pyrrolo[2,3-c]quinoline skeleton construction | Electrocyclization of a pyrrole (B145914) derivative | nih.gov |

| Minfiensine | Fischer indole synthesis to build the core | Phenylhydrazine (B124118) and a cyclic ketone | rsc.org |

Applications in Materials Chemistry Research

The application of indole derivatives is expanding beyond biology and medicine into the realm of materials science. Conjugated polymers and small molecules containing electron-rich heterocyclic units are of significant interest for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The methoxy-activated indole core of this compound is an attractive building block for such materials. chim.it The indole ring system is a good electron donor, a property enhanced by the C5-methoxy group. This electronic character is beneficial for creating materials with suitable highest occupied molecular orbital (HOMO) energy levels for efficient charge injection and transport in electronic devices. Research into organic semiconductors has specifically investigated methoxy-substituted indoles as promising building blocks. chim.it For instance, the synthesis of methyl 4,7-dibromo-5,6-dimethoxy-1H-indole-2-carboxylate was explored explicitly for its potential in organic semiconductor applications. chim.it

The C7-ester group on this compound can be utilized as a synthetic handle for polymerization or for linking the indole unit to other electronically active moieties, allowing for the construction of well-defined oligomers and polymers. Direct arylation polymerization (DArP), a powerful C-H activation method, is increasingly used to synthesize conjugated polymers, and functionalized indoles are suitable monomers for such reactions. mdpi.com

| Material Type | Role of Indole Building Block | Relevant Properties | Ref. |

| Organic Semiconductors | Electron-rich core unit | Enhanced charge transport, tunable electronic levels | chim.it |

| Conjugated Polymers | Monomer unit for polymerization (e.g., via DArP) | High electron affinity, planar structure for π-coupling | mdpi.com |

| Organic Photovoltaics | Donor material in the active layer | Broad absorption, efficient exciton (B1674681) dissociation | mdpi.com |

Mechanistic Investigations of Structure Activity Relationships in in Vitro Systems

Structure-Activity Relationship (SAR) Studies of Functional Group Modifications

Structure-activity relationship (SAR) studies are fundamental to understanding how different parts of a molecule contribute to its biological effects. For ethyl 5-methoxy-1H-indole-7-carboxylate, the key functional groups are the methoxy (B1213986) group at the C5 position, the ethyl carboxylate group at the C7 position, and the indole (B1671886) core itself.

Research on related indole compounds provides a framework for predicting the SAR of this specific molecule. For instance, studies on 1H-indole-7-carboxamides have identified this scaffold as a novel series of selective alpha 1-adrenoceptor agonists. nih.gov In one study, the compound 5-(1-hydroxy-2-amino-ethyl)-1H-indole-7-carboxamide (AY-30,191) demonstrated potent and selective alpha-1 adrenoceptor agonist activity in isolated rabbit aorta and rat vas deferens. nih.gov This suggests that the 7-carboxamide moiety is a critical determinant for this specific biological activity. The nature of the substituent on the carboxamide nitrogen, as well as modifications to the side chain at other positions of the indole ring, would likely modulate the affinity and efficacy for this receptor.

The methoxy group at the C5 position is another key feature. In the context of melatonin (B1676174) analogs, a methoxy group at C5 is a common feature for high affinity at melatonin receptors. The electronic and steric properties of the substituent at this position can influence binding. For example, replacing the 5-methoxy group with other substituents can drastically alter receptor affinity and functional activity.

The ethyl carboxylate at C7 is also a site for potential modification. The ester could be hydrolyzed to the corresponding carboxylic acid, which would significantly alter the polarity and charge of the molecule, likely impacting its ability to cross cell membranes and interact with targets. The ester could also be converted to a variety of amides, which, as suggested by the study on alpha-1 adrenoceptor agonists, could introduce new biological activities. nih.gov

A hypothetical SAR study on this compound might explore the following modifications:

C7 Position: Varying the alcohol portion of the ester (e.g., methyl, propyl) to probe the size of the binding pocket. Conversion of the ester to primary, secondary, and tertiary amides to explore hydrogen bonding interactions.

C5 Position: Replacement of the methoxy group with other alkoxy groups of varying chain lengths or with a simple hydroxyl group to assess the impact of steric bulk and hydrogen bonding potential.

Indole Core: Substitution at other positions of the indole ring to explore additional interaction points with a biological target.

| Compound Modification | Rationale for Biological Activity Change |

| Hydrolysis of C7-ethyl ester to carboxylic acid | Increased polarity, potential for ionic interactions. |

| Conversion of C7-ester to various amides | Introduction of hydrogen bond donor/acceptor capabilities. |

| Variation of C5-alkoxy group | Probing steric and electronic requirements of the binding site. |

| Substitution at other indole ring positions | Exploring new binding interactions and altering molecular shape. |

Molecular Docking and Protein-Ligand Interaction Modeling for In Vitro Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor or an enzyme. This method can provide valuable insights into the binding mode and affinity of this compound with various biological targets, even in the absence of experimental structural data.

For instance, docking studies on indole-triazole hybrids have been used to predict their binding conformations within protein targets. rsc.org Similarly, molecular docking of indole derivatives with enzymes like DNA gyrase has helped to elucidate the key interactions responsible for their inhibitory activity. researchgate.net These studies often reveal the importance of hydrogen bonds, hydrophobic interactions, and electrostatic interactions in ligand binding.

In a hypothetical docking study of this compound, the indole nitrogen could act as a hydrogen bond donor, while the oxygen atoms of the methoxy and carboxylate groups could act as hydrogen bond acceptors. The aromatic indole ring can participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues in the binding site of a protein.

A docking study could be performed against a variety of potential targets, such as:

Kinases: Many kinase inhibitors feature a heterocyclic core. The interactions of this compound within the ATP-binding site of a kinase could be explored.

G-protein coupled receptors (GPCRs): Given the activity of related indole-7-carboxamides at adrenoceptors, docking into the binding pockets of various GPCRs would be a logical step. nih.gov

Enzymes: Docking into the active site of enzymes like lipoxygenases or cyclooxygenases could reveal a potential anti-inflammatory mechanism. mdpi.com

The results of such docking studies can guide the design of new analogs with improved affinity and selectivity. For example, if a docking study reveals an unoccupied hydrophobic pocket near the C7-ethyl group, analogs with larger alkyl groups could be synthesized to fill this pocket and potentially increase binding affinity.

| Potential Protein Target | Predicted Key Interactions | Rationale |

| Protein Kinases | H-bonds with backbone, hydrophobic interactions. | Common target for indole-based inhibitors. |

| GPCRs | H-bonds with polar residues, π-stacking. | Activity of related indole-7-carboxamides. nih.gov |

| Lipoxygenases | Coordination with active site metal, hydrophobic interactions. | Known target for other indole derivatives. mdpi.com |

Enzyme Inhibition Studies in Cell-Free Systems

Cell-free enzyme inhibition assays are a direct way to measure the interaction of a compound with a specific enzyme. These assays are crucial for determining the potency (e.g., IC50 value) and mechanism of inhibition (e.g., competitive, non-competitive).

Similarly, indole-2-carboxylic acid derivatives have been explored as inhibitors of factor Xa, a key enzyme in the blood coagulation cascade. researchgate.net These findings suggest that the indole scaffold is a viable starting point for the development of enzyme inhibitors.

A research program to investigate the enzyme inhibitory potential of this compound would involve screening it against a panel of purified enzymes in cell-free assays. Potential enzyme targets could include:

Lipoxygenases and Cyclooxygenases: To assess anti-inflammatory potential.

Protein Kinases: To explore anticancer or anti-inflammatory activity.

Phosphodiesterases: To investigate potential applications in cardiovascular or respiratory diseases.

Histone Deacetylases (HDACs): A class of enzymes targeted in cancer therapy.

The results from these assays would provide concrete data on the inhibitory activity of the compound and would be essential for its further development as a therapeutic agent.

| Enzyme Target | Potential Therapeutic Area | Example from Related Compounds |

| Lipoxygenases (e.g., ALOX15) | Inflammation | Substrate-specific inhibition by indole derivatives. mdpi.com |

| Factor Xa | Thrombosis | Inhibition by indole-2-carboxylic acid derivatives. researchgate.net |

| Protein Kinases | Cancer, Inflammation | Numerous indole-based kinase inhibitors developed. |

| Phosphodiesterases | Cardiovascular, Respiratory | Common target for heterocyclic compounds. |

Receptor Binding Affinity Investigations using Isolated Receptors

Receptor binding assays using isolated receptors are the gold standard for determining the affinity of a compound for a specific receptor. These assays, typically using radiolabeled ligands, can provide a quantitative measure of binding affinity, such as the Ki or IC50 value.

As previously mentioned, a study on 1H-indole-7-carboxamides demonstrated their activity as selective alpha 1-adrenoceptor agonists. nih.gov This provides a strong rationale for investigating the binding of this compound to this and other adrenergic receptors.

Furthermore, the tryptamine (B22526) scaffold, which is structurally related to the indole core, is known to interact with a wide range of receptors, particularly serotonin (B10506) (5-HT) receptors. Tryptamine itself is an agonist at several 5-HT receptors. wikipedia.org The 5-methoxy substitution is a key feature of many potent 5-HT receptor ligands. Therefore, it would be highly relevant to screen this compound against a panel of 5-HT receptor subtypes.

A comprehensive receptor binding study for this compound would involve:

Screening against a broad panel of receptors to identify potential targets.

Follow-up studies on any identified "hits" to determine the binding affinity with high precision.

Functional assays to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the identified receptors.

The data from these studies would be critical for defining the pharmacological profile of this compound and for predicting its potential therapeutic effects and side effects.

| Receptor Target | Potential Functional Effect | Rationale based on Related Compounds |

| Alpha 1-Adrenoceptors | Agonist/Antagonist | Activity of 1H-indole-7-carboxamides. nih.gov |

| Serotonin (5-HT) Receptors | Agonist/Antagonist | Structural similarity to tryptamine and 5-methoxytryptamine. wikipedia.org |

| Melatonin Receptors | Agonist/Antagonist | Common target for 5-methoxyindole (B15748) derivatives. |

| Dopamine Receptors | Agonist/Antagonist | Structural alerts for GPCR activity. |

Conclusion and Future Research Directions

Summary of Current Research Status

Direct research focusing exclusively on ethyl 5-methoxy-1H-indole-7-carboxylate is notably limited in publicly accessible scientific literature. The majority of research on methoxy-substituted indole (B1671886) carboxylates has been directed towards isomers with substitution at the C2, C3, and C5 positions, which are often more synthetically accessible. For instance, ethyl 5-methoxy-1H-indole-2-carboxylate and its corresponding carboxylic acid are known intermediates in the synthesis of various pharmaceutical compounds. tcichemicals.comresearchgate.netsigmaaldrich.com Similarly, ethyl 5-methoxy-1H-indole-3-carboxylate has been documented, highlighting its physicochemical properties.

The synthesis of 7-substituted indoles has historically presented a challenge, often requiring multi-step procedures or specialized catalytic systems to achieve regioselectivity. acs.orgacs.orgresearchgate.net Consequently, the current research status of this compound is largely nascent. Its properties and potential applications are primarily inferred from the broader family of indole carboxylates and methoxyindoles. The development of novel synthetic methodologies targeting the C7 position of the indole ring is crucial for unlocking the research potential of this and related compounds.

Emerging Synthetic Challenges and Opportunities

The primary challenge in accessing this compound lies in the regioselective functionalization of the indole C7 position. Traditional indole syntheses, such as the Fischer, Bischler, and Hemetsberger methods, often favor substitution at other positions. However, recent advancements in transition-metal-catalyzed C-H activation and functionalization offer promising opportunities.

Key Synthetic Strategies and Challenges:

Directed C-H Functionalization: Employing a directing group at the N1 position of the indole nucleus can facilitate metal-catalyzed C-H activation and subsequent carboxylation at the C7 position. The challenge lies in the selection of a suitable directing group that is both effective and readily removable.

Heck Cyclization: Intramolecular Heck cyclization of appropriately substituted anilines can be a powerful tool for constructing 7-substituted indoles. researchgate.net The synthesis of the required precursors for a 5-methoxy-7-carboxyindole derivative would be a key step.

Rhodium(III)-Catalyzed Synthesis: Recent studies have demonstrated the use of rhodium(III) catalysis for the direct regioselective synthesis of 7-substituted indoles from indoline (B122111) derivatives. acs.orgacs.org Adapting this methodology for the introduction of a carboxylate group at C7 of a 5-methoxyindoline (B1354788) precursor presents a significant opportunity.

Overcoming these synthetic hurdles is paramount. The development of a robust and scalable synthesis would not only provide access to this compound for further study but also open avenues for the creation of a library of novel 5,7-disubstituted indole derivatives.

Advanced Characterization Techniques for Novel Derivatives

Should synthetic routes to this compound and its derivatives be established, a comprehensive structural and physicochemical characterization will be essential.

Proposed Characterization Workflow:

| Technique | Purpose |

| NMR Spectroscopy | ¹H and ¹³C NMR would be fundamental for confirming the substitution pattern. 2D NMR techniques like COSY, HSQC, and HMBC would be crucial for unambiguous assignment of all proton and carbon signals, definitively confirming the 5-methoxy and 7-carboxylate substitution. |

| Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and molecular weight of the synthesized compounds. |

| Infrared (IR) Spectroscopy | IR spectroscopy would help in identifying key functional groups, such as the N-H stretch of the indole, the C=O stretch of the ester, and the C-O stretches of the methoxy (B1213986) and ester groups. |

| X-ray Crystallography | For crystalline derivatives, single-crystal X-ray diffraction would provide unequivocal proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. |

| Thermal Analysis | Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would be employed to determine melting points, and thermal stability. |

These advanced techniques will be vital for building a complete profile of any novel derivatives and understanding their structure-property relationships.

Prospects for Further Theoretical and Computational Studies

Theoretical and computational studies can provide valuable insights into the electronic structure, reactivity, and potential properties of this compound and its derivatives, guiding experimental work.

Potential Areas for Computational Investigation:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the optimized geometry, electronic properties (such as HOMO-LUMO energy gap), and spectroscopic data (NMR and IR spectra) of the molecule. This can aid in the analysis of experimental data.

Molecular Docking Studies: Given the prevalence of indole derivatives as bioactive molecules, computational docking studies could be performed to predict the binding affinity of this compound and its derivatives with various biological targets, such as enzymes and receptors. This could help in identifying potential therapeutic applications.

Prediction of Reactivity: Computational methods can be used to model reaction mechanisms and predict the regioselectivity of further functionalization reactions on the indole ring, aiding in the design of synthetic routes to more complex derivatives.

These theoretical studies can accelerate the discovery and development process by prioritizing synthetic targets and providing a deeper understanding of the molecule's behavior at a molecular level.

Potential for Broadening Academic Research Applications

The unique substitution pattern of this compound suggests several potential avenues for academic research, leveraging the known activities of related indole compounds.

Potential Research Applications:

Medicinal Chemistry: Indole-2-carboxylates and other substituted indoles have shown a wide range of biological activities, including as anticancer, antimicrobial, and anti-inflammatory agents. nih.govnih.govresearchgate.net The 5-methoxy and 7-carboxylate groups could modulate the electronic and steric properties of the indole scaffold, potentially leading to novel biological activities. This compound could serve as a key building block for the synthesis of more complex molecules with therapeutic potential.

Materials Science: Indole derivatives are also of interest in materials science, for example, in the development of organic semiconductors and fluorescent probes. The specific electronic properties conferred by the 5-methoxy and 7-carboxylate substituents could be explored for applications in organic electronics or as components of novel dyes and sensors.

Chemical Biology: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to other molecules, such as amino acids, peptides, or fluorescent tags. This would allow for the creation of chemical probes to study biological processes.

The exploration of these applications is contingent on the successful development of synthetic routes to this compound. Its availability would undoubtedly spur a new wave of research into the properties and applications of 5,7-disubstituted indoles.

Q & A

Q. What are the recommended synthetic routes for ethyl 5-methoxy-1H-indole-7-carboxylate, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or esterification of indole precursors. For example, a procedure analogous to ethyl 3-acyl-5-chloro-1H-indole-2-carboxylate synthesis involves refluxing indole derivatives with acyl chlorides in anhydrous 1,2-dichloroethane under argon, followed by acid quenching and purification via Combiflash chromatography . Optimization includes adjusting reaction time (2–3 hours), temperature (reflux conditions), and stoichiometry of acyl chloride (1.15 equivalents). Monitoring via TLC (25–33% ethyl acetate in hexane) ensures reaction completion. Post-reaction workup with ice-cold water and ethyl acetate extraction minimizes side products.

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer : Key techniques include:

- X-ray crystallography : Resolves molecular geometry, as demonstrated for methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate, revealing bond angles (e.g., C13–C12–H12: 120°) and torsional strain .

- NMR : H and C NMR identify methoxy (δ ~3.8–4.0 ppm), ester carbonyl (δ ~165–170 ppm), and indole aromatic protons (δ ~6.5–8.0 ppm).

- IR spectroscopy : Confirms ester C=O stretching (~1720 cm) and indole N-H stretching (~3400 cm) .

Q. What are the key safety considerations for handling this compound in laboratory settings?

- Methodological Answer : Use NIOSH-approved respirators (P95 or OV/AG/P99 filters) and impermeable gloves to avoid inhalation or dermal exposure. Ensure proper ventilation to prevent accumulation of vapors. Store in sealed containers at –20°C to maintain stability . Toxicity data for similar indole derivatives (e.g., 7-amino-1H-indole-5-carboxylic acid) suggest moderate acute toxicity; avoid contact with eyes or mucous membranes .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral or crystallographic data for this compound derivatives?

- Methodological Answer : Discrepancies in melting points or spectral peaks may arise from polymorphic forms or solvate formation. Validate purity via HPLC-MS and compare with computational predictions (e.g., DFT calculations at B3LYP/6-311++G(d,p) level for optimized geometries). For crystallographic ambiguities, refine data using software like SHELXL and cross-validate with Cambridge Structural Database entries .

Q. What experimental design principles apply to structure-activity relationship (SAR) studies of this compound analogs?

- Methodological Answer : Systematically vary substituents at positions 5 (methoxy), 7 (ester), and 1 (H) to assess bioactivity. For example:

- Replace methoxy with halogens or alkyl groups to modulate electron density.

- Substitute ethyl ester with methyl or tert-butyl esters to study steric effects.

- Test analogs against target proteins (e.g., kinases or GPCRs) using fluorescence polarization assays. Prioritize compounds with <100 nM IC for in vivo validation .

Q. How can computational methods predict the electronic structure and reactivity of this compound?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP, CAM-B3LYP, or M06-2X functionals) to map frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and hydrogen-bonding interactions. Solvent effects (e.g., ethanol or DMSO) are modeled using the polarizable continuum model (PCM). Compare computed IR and UV-Vis spectra with experimental data to validate accuracy .

Q. What strategies mitigate decomposition or instability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH stability : Incubate in buffers (pH 1–13) and monitor degradation via HPLC. Indole derivatives are prone to hydrolysis at high pH; stabilize with lyophilization or inert packaging.

- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition exotherms. Store samples at –80°C under argon for long-term preservation .

Q. How can researchers assess the bioactivity of this compound in cellular assays while minimizing off-target effects?

- Methodological Answer : Employ orthogonal assays:

- Primary screen : Use a luciferase reporter assay in HEK293 cells transfected with target receptors.

- Counter-screen : Test against related receptors (e.g., serotonin or dopamine receptors) to exclude promiscuity.

- Cytotoxicity : Measure IC in HepG2 cells using MTT assay. Compounds with >10 µM cytotoxicity are prioritized for further study .

Q. What analytical challenges arise in scaling up the synthesis of this compound, and how are they addressed?

- Methodological Answer : Challenges include batch-to-batch variability in acylation steps and purification of regioisomers. Solutions:

Q. How do researchers interpret conflicting toxicity data between in vitro and in vivo models for this compound derivatives?

- Methodological Answer :

Discrepancies often stem from metabolic differences (e.g., cytochrome P450 activation in vivo). Address this by: - Performing microsomal stability assays (human/rat liver microsomes) to identify reactive metabolites.

- Cross-referencing with toxicogenomics databases (e.g., ToxCast) to predict hepatotoxicity.

- Conducting subacute toxicity studies in rodents (28-day exposure) with histopathological analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.